2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Description
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-7-3-2-4-14(6-7)10-12-5-8(15(16)17)9(11)13-10/h5,7H,2-4,6H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRDROFKBAQJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C(=N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidine ring can be substituted with other functional groups to modify its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and specific catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperidine ring .
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The nitro group and the piperidine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues in the Pyrimidine/Imidazolone Family
describes several (Z)-4-(Benzo[b]thiophen-3-ylmethylene)-substituted imidazolones with piperidinyl or morpholinyl groups. For example:
Key Observations :
- The 3-methylpiperidin-1-yl group in 5c and 5g contributes to higher melting points compared to morpholine derivatives (e.g., 5f: 154–156°C), likely due to increased molecular rigidity .
- The nitro group in 2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine may reduce solubility compared to imidazolone analogs with carbonyl groups, as nitro groups are less polar.
Pyrimidine Derivatives with Piperidinyl Substituents
(patent data) lists pyrimidine derivatives with piperidinyl groups modified for pharmaceutical applications. Examples include:
Comparison with Target Compound :
- Nitro group positioning (C5 in the target vs. C6 in patent compounds) could alter electronic distribution and reactivity.
Spectral and Physicochemical Properties
provides NMR data for a structurally distinct compound, 1-methyl-4-[(E)-2-[4-(3-methylpiperidin-1-yl)phenyl]ethenyl]pyridin-1-ium iodide (IIf) :
Commercial and Biochemical Relevance
highlights N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine , a pyrimidine derivative used in biochemical research. Unlike the target compound, this analog features a pyridyl group instead of piperidinyl, reducing steric hindrance and altering solubility .
Research Implications and Gaps
- Synthetic Challenges : The target compound’s nitro and amine groups may complicate synthesis, requiring careful optimization to avoid side reactions.
- Data Limitations : Melting points, solubility, and crystallographic data (e.g., SHELX-refined structures) for the target compound are unavailable in the provided evidence .
Biological Activity
2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group and a nitropyrimidine moiety. Its chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H15N5O2 |
| CAS Number | 450345-74-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, influencing various biological pathways. For instance, it has been investigated for its role in modulating kinase activity, which is crucial in cancer cell proliferation and survival .
Biological Activity and Applications
Recent studies have highlighted the following biological activities of the compound:
- Anticancer Activity : Preliminary data suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range (e.g., 0.79 µM against HCT-116 cells) .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression, such as kinases. This inhibition can disrupt signaling pathways that promote tumor growth .
- Antiparasitic Activity : Some derivatives of similar compounds have demonstrated antiparasitic properties, suggesting a potential application in treating parasitic infections .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds, providing insights into the potential of this compound:
Study Overview
A study investigated the structural modifications of pyrimidine derivatives and their impact on biological activity. It was found that certain substitutions enhanced cytotoxicity while maintaining metabolic stability .
Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for 2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves sequential nitration and nucleophilic substitution. Starting with a halogenated pyrimidine core (e.g., 2-chloro-5-nitropyrimidin-4-amine), the 3-methylpiperidine group is introduced via an SNAr reaction under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Evidence from analogous syntheses shows yields ranging from 55% to 62% depending on solvent polarity and reaction time . Purity (>99%) is achieved using reverse-phase HPLC with UV detection at 254 nm, as demonstrated for structurally related nitro-pyrimidines .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, the nitro group deshields adjacent pyrimidine protons (δ ~8.5–9.0 ppm), while the 3-methylpiperidinyl group shows distinct methyl resonances (δ ~1.2 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 280.1412 for C₁₀H₁₄N₅O₂) .
- X-ray Crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds stabilize pyrimidine derivatives, as seen in polymorphic analogs .
Advanced: How do synthetic conditions influence conflicting crystallographic or spectroscopic data?
Methodological Answer:
Contradictions arise from:
- Solvent Polarity : Polar solvents (e.g., DMF) favor planar pyrimidine rings, while non-polar solvents induce torsional strain, altering dihedral angles (e.g., 12.8° vs. 86.1° in related compounds) .
- Reaction Stoichiometry : Excess 3-methylpiperidine can lead to bis-alkylation byproducts, detectable via LC-MS .
- Crystallization Conditions : Rapid cooling may trap metastable polymorphs with distinct hydrogen-bonding motifs, requiring temperature-controlled diffraction studies .
Advanced: How can researchers design bioactivity assays for this compound based on structural analogs?
Methodological Answer:
- Target Identification : Pyrimidine derivatives often target kinases or microbial enzymes. Docking studies using AutoDock Vina can predict binding to Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW) based on nitro group interactions with the active site .
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus ATCC 29213) in Mueller-Hinton broth, with ampicillin as a control .
Advanced: What computational strategies predict tautomerism or isomerism in this compound?
Methodological Answer:
- DFT Calculations : Gaussian 16 at the B3LYP/6-31G(d) level evaluates nitro group tautomerism (e.g., nitro ↔ nitronic acid). The 5-nitro group’s electron-withdrawing effect stabilizes the pyrimidine ring, reducing tautomeric shifts .
- Molecular Dynamics : GROMACS simulates solvent effects on conformational flexibility, revealing preferential 3-methylpiperidinyl chair conformers in aqueous media .
Basic: What stability challenges arise during storage, and how are they mitigated?
Methodological Answer:
- Light Sensitivity : The nitro group undergoes photodegradation. Store in amber vials under inert gas (Ar) at –20°C .
- Hydrolysis : Moisture cleaves the piperidinyl–pyrimidine bond. Lyophilization and desiccants (e.g., silica gel) maintain stability .
Advanced: How do substituents (e.g., 3-methylpiperidinyl vs. morpholinyl) impact reactivity?
Methodological Answer:
- Steric Effects : 3-Methylpiperidinyl’s axial methyl group hinders nucleophilic attack at C4, reducing alkylation yields by ~15% compared to morpholinyl derivatives .
- Electronic Effects : Piperidinyl’s basic N lone pair increases pyrimidine ring electron density, accelerating nitration rates by 1.5× versus morpholinyl analogs .
Basic: What green chemistry approaches apply to its synthesis?
Methodological Answer:
- Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
- Catalysis : Use CuI nanoparticles (0.5 mol%) for Ullmann-type coupling, improving atom economy to 85% .
Advanced: How are contradictions in biological activity data resolved?
Methodological Answer:
- Dose-Response Curves : Re-test IC₅₀ values across 3–5 replicates to address variability (e.g., ±10% error in MIC assays) .
- Metabolite Profiling : LC-HRMS identifies nitro-reduced metabolites (e.g., amine derivatives) that may confound activity readings .
Basic: What analytical validations ensure reproducibility in published studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
